molecular formula C10H17NO4 B101224 Diethyl dimethylaminomethylenemalonate CAS No. 18856-68-3

Diethyl dimethylaminomethylenemalonate

Cat. No. B101224
CAS RN: 18856-68-3
M. Wt: 215.25 g/mol
InChI Key: XNSXXTKUKYWLAH-UHFFFAOYSA-N
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Description

Diethyl dimethylaminomethylenemalonate is a versatile compound that has been extensively studied for its utility in organic synthesis. It serves as a key intermediate in the synthesis of various heterocyclic systems and has been employed in the preparation of arylglycines, lyxopyranosyl C-glycosides, fused heterocyclic systems, pyrido[2,3-d]pyrimidines, and other complex molecules . The compound's reactivity with different nucleophiles allows for the construction of diverse molecular architectures, making it a valuable tool in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of diethyl dimethylaminomethylenemalonate and related compounds typically involves the reaction of malonate derivatives with various reagents. For instance, diethyl N-Boc-iminomalonate is prepared on a multigram scale and reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates . Similarly, diethyl ethoxymethylenemalonate reacts with amino uracil derivatives to yield regioselective pyrido[2,3-d]pyrimidines . These methods demonstrate the compound's ability to form carbon-carbon and carbon-nitrogen bonds, which is fundamental to constructing complex molecules .

Molecular Structure Analysis

The molecular structure of diethyl dimethylaminomethylenemalonate is characterized by the presence of a dimethylamino group attached to a methylene carbon, which is flanked by two ester groups. This structure is pivotal for its reactivity, as the dimethylamino group can be substituted with various nucleophiles, leading to the formation of different heterocyclic systems . The molecular structure also allows for the formation of bichromophoric compounds, as seen in the synthesis of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, which exhibits exciplex formation in a polymer matrix .

Chemical Reactions Analysis

Diethyl dimethylaminomethylenemalonate undergoes a variety of chemical reactions, including Diels-Alder reactions, substitution reactions with heterocyclic amines, and cyclization reactions to form fused heterocyclic systems . The compound's reactivity with N- and C-nucleophiles has been extensively studied, leading to the synthesis of azino- and azolopyrimidinones, quinolizines, benzo[c]quinolizine, and fused pyranones . These reactions highlight the compound's potential as a building block for the synthesis of complex heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl dimethylaminomethylenemalonate are influenced by its functional groups. The ester groups contribute to its solubility in organic solvents, while the dimethylamino group affects its basicity and nucleophilicity . These properties are crucial for its reactivity in various chemical transformations, including exciplex formation, which is dependent on the concentration of the compound in a polymer matrix . The compound's reactivity is also influenced by the presence of an active methylene group, which plays a role in the atom economy of reactions .

Scientific Research Applications

Synthesis of Fused Heterocyclic Systems

Kušar, Svete, and Stanovnik (1996) investigated the reactions of diethyl N,N-dimethylaminomethylenemalonate with N- and C-nucleophiles, leading to the synthesis of fused azino- and azolopyrimidinones, quinolizines, and benzo[c]quinolizines. This research highlights the potential of diethyl dimethylaminomethylenemalonate in synthesizing complex heterocyclic systems, demonstrating its versatility in organic synthesis (Kušar, Svete, & Stanovnik, 1996).

Preparation of Fluoromalonic Esters

Ishikawa, Takaoka, and Ibrahim (1984) developed a method to prepare dimethyl and diethyl fluoromalonates from hexafluoropropene. These fluoromalonates, including derivatives of diethyl dimethylaminomethylenemalonate, were utilized to synthesize various benzodiazepine compounds. This indicates the role of diethyl dimethylaminomethylenemalonate in the preparation of pharmacologically relevant structures (Ishikawa, Takaoka, & Ibrahim, 1984).

Nucleophilic Substitution Reactions

In a study by Furukawa et al. (1978), active methylene compounds like diethylmalonate underwent dimerization when treated with dimethyl bromosulfonium bromide in the presence of a strong base. This process demonstrates the reactivity of diethyl dimethylaminomethylenemalonate in nucleophilic substitution reactions, further emphasizing its utility in synthetic organic chemistry (Furukawa et al., 1978).

Synthesis of Pyrido[2,3-d]pyrimidines

Anderson (1985) investigated the reaction of diethyl ethoxymethylenemalonate with amino compounds, leading to the regioselective synthesis of pyrido[2,3-d]pyrimidines. This study showcases the compound's potential in constructing complex nitrogen-containing heterocycles, which are often found in biologically active molecules (Anderson, 1985).

Catalysts in Organic Reactions

Meyer et al. (2006) synthesized dimeric complexes using diethyl zinc and diethyl dimethylaminomethylenemalonate derivatives, which were then used as catalysts in the intramolecular hydroamination reaction of alkenes and alkynes. This research demonstrates the compound's role in the development of novel catalysts for important organic transformations (Meyer et al., 2006).

Safety And Hazards

Diethyl dimethylaminomethylenemalonate should be handled with care. It is recommended for use only in laboratory settings . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . It should be stored at room temperature and is incompatible with strong oxidizing agents .

properties

IUPAC Name

diethyl 2-(dimethylaminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSXXTKUKYWLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172228
Record name Malonic acid, dimethylamino-methyl-, diethyl ester
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl dimethylaminomethylenemalonate

CAS RN

18856-68-3
Record name 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate
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Record name Malonic acid, dimethylamino-methyl-, diethyl ester
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Record name 18856-68-3
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Record name Malonic acid, dimethylamino-methyl-, diethyl ester
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Record name Diethyl 2-[(dimethylamino)methylene]malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
堂森廉三, 門矢静夫, 高村功, 鈴木範夫 - Chemical and Pharmaceutical …, 1976 - jlc.jst.go.jp
… )aminomethylenemalonate (5a), prepared from 6-amino—2~methylthiobenzothiazole (8a) and diethyl ethoxymethylenemalonate or diethyl dimethylaminomethylenemalonate,5) …
Number of citations: 2 jlc.jst.go.jp
GM Abdalla - 1986 - search.proquest.com
… Instead of diethyl ethoxymethylenemalonate it is also possible to use diethyl dimethylaminomethylenemalonate [12]. Another possibility for the preparation of (6) is reaction of an …
Number of citations: 2 search.proquest.com
WTEHWEI HAN - 1985 - search.proquest.com
The stereoelectronic effects have been recognized to be important in considering many organic reactions mechanisms. When N-alkylazetidine-2-carboxylates are treated with oxalyl …
Number of citations: 0 search.proquest.com

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